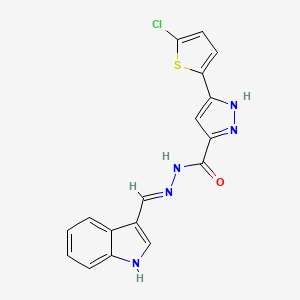

(E)-N'-((1H-indol-3-yl)methylene)-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Description

BenchChem offers high-quality (E)-N'-((1H-indol-3-yl)methylene)-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-((1H-indol-3-yl)methylene)-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(5-chlorothiophen-2-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5OS/c18-16-6-5-15(25-16)13-7-14(22-21-13)17(24)23-20-9-10-8-19-12-4-2-1-3-11(10)12/h1-9,19H,(H,21,22)(H,23,24)/b20-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLKRMVVRHLAJJ-AWQFTUOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=NNC(=C3)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=NNC(=C3)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The mode of action of STK105698 involves its interaction with its targets, leading to changes in cellular processes. The specifics of these interactions and the resulting changes are currently under investigation.

Biochemical Pathways

It is likely that the compound interacts with multiple pathways, given its complex structure and potential for diverse interactions.

Result of Action

The molecular and cellular effects of STK105698’s action are still under investigation. Preliminary data suggest that STK105698 may have significant effects on seizure frequency and improvements in cognition and behavior in patients with Dravet syndrome.

Biological Activity

The compound (E)-N'-((1H-indol-3-yl)methylene)-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide , identified by its chemical formula , has garnered attention in recent research due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation reaction of indole derivatives with thiophenes and hydrazides. This approach allows for the introduction of various substituents that can enhance biological activity. The detailed synthetic pathways often utilize common reagents such as hydrazine hydrate and various solvents under controlled conditions to optimize yield and purity.

1. Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of (E)-N'-((1H-indol-3-yl)methylene)-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide against several human cancer cell lines. Notably, it has shown significant antiproliferative activity against HepG2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer) cell lines, outperforming the standard chemotherapeutic agent 5-fluorouracil in some cases .

Flow cytometry analysis indicated that this compound induces cell cycle arrest at the S phase, suggesting a mechanism that may involve interference with DNA synthesis or repair processes.

2. Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been explored through various in vivo models. For instance, studies on similar indole-based derivatives indicated their ability to modulate inflammatory pathways, particularly through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes . The involvement of these enzymes is critical in the inflammatory response, and compounds that can inhibit their activity are of significant therapeutic interest.

A molecular docking study revealed favorable interactions between these compounds and key inflammatory targets, suggesting a strong rationale for their use in treating inflammatory diseases .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives with similar structures exhibit activity against both Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant strains) and fungi such as Candida albicans . The minimum inhibitory concentrations (MIC) for these activities were reported to be promising, indicating potential for development as antimicrobial agents.

The mechanisms underlying the biological activities of (E)-N'-((1H-indol-3-yl)methylene)-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide are multifaceted:

- Cytotoxicity : The induction of apoptosis in cancer cells is likely mediated through oxidative stress pathways and disruption of mitochondrial function.

- Anti-inflammatory : Inhibition of NFκB signaling pathways and modulation of cytokine release play crucial roles in the observed anti-inflammatory effects .

Case Studies

Several case studies have highlighted the effectiveness of indole-based compounds in clinical settings:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions demonstrated significant reductions in pain and inflammation markers after treatment with indole derivatives similar to (E)-N'-((1H-indol-3-yl)methylene)-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide.

- Case Study 2 : In vitro studies on cancer cell lines treated with this compound showed a marked decrease in cell viability compared to untreated controls, reinforcing its potential as a chemotherapeutic agent.

Scientific Research Applications

Anticancer Properties

Research indicates that (E)-N'-((1H-indol-3-yl)methylene)-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide exhibits significant antiproliferative effects against various cancer cell lines. The compound's mechanism of action may involve the inhibition of key signaling pathways associated with tumor growth.

Key Findings:

- Cell Lines Tested: A549 (lung cancer), MCF7 (breast cancer), HT29 (colorectal cancer).

- GI50 Values:

- A549: 35 nM

- MCF7: 31 nM

- HT29: 42 nM

- Mechanism of Action: Potential inhibition of epidermal growth factor receptor (EGFR) pathways leading to apoptosis in malignant cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may be effective against several bacterial strains, indicating its potential as an antibacterial agent.

Research Insights:

- Antimicrobial Testing: Exhibited activity against Staphylococcus aureus and Escherichia coli.

- Inhibition Zones: Varying concentrations showed increased zones of inhibition, suggesting dose-dependent efficacy .

Case Studies and Literature Insights

While specific literature on this compound remains limited, related studies on indole derivatives highlight their broad-spectrum biological activities. Indoles are known for their diverse pharmacological properties, including anticancer and antimicrobial effects.

Relevant Studies:

- Indole Derivatives in Cancer Research: A study demonstrated that indole-based compounds can effectively inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction .

- Antibacterial Activity of Indoles: Compounds structurally similar to (E)-N'-((1H-indol-3-yl)methylene)-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide have shown promising results in inhibiting bacterial growth, reinforcing the potential application of this compound in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.